1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Description
Table 1: Nomenclature and Registry Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-oxo-1-(propan-2-yl)spiro[...]-5-carbonitrile | |
| CAS (Cyclohexane variant) | 1955556-55-4 | |
| CAS (Cyclopentane analog) | Not reported |
Molecular Formula and Weight Calculations
The molecular formula is C₁₅H₂₀N₄O , derived from:
- Cyclopentane : 5 carbons (C₅H₁₀).
- Pyrazolo[3,4-b]pyridine : 7 carbons (C₅H₃N₃) fused with a ketone (O) and nitrile (CN).
- Isopropyl group : 3 carbons (C₃H₇).
The molecular weight is 272.35 g/mol , calculated as:
$$
\text{MW} = (12.01 \times 15) + (1.01 \times 20) + (14.01 \times 4) + 16.00 = 272.35 \, \text{g/mol}
$$
This matches mass spectrometry data for the cyclohexane variant, though cyclopentane analogs (e.g., C₁₄H₁₈N₄O) would exhibit lower weights (~244.29 g/mol).
Spirocyclic Architecture: Cyclopentane-Pyrazolo[3,4-b]pyridine Fusion
The spiro center (C1) bridges a cyclopentane and a 5,7-dihydropyrazolo[3,4-b]pyridine system (Figure 1). Key structural features include:
Table 2: Structural Features
| Component | Description |
|---|---|
| Cyclopentane | Saturated 5-membered ring, sp³ hybridization |
| Pyrazolo[3,4-b]pyridine | Bicyclic system with N1-isopropyl substitution |
| 6'-Oxo group | Ketone at position 6' of the pyridine ring |
| 5'-Carbonitrile | Nitrile group at position 5' |
The pyrazolo[3,4-b]pyridine moiety adopts a planar conformation, while the cyclopentane ring introduces steric constraints, influencing solubility and reactivity. X-ray crystallography of analogous compounds reveals a dihedral angle of 85–90° between the two rings, minimizing steric clashes.
Figure 1: Spirocyclic Fusion (Schematic)
cyclopentane (C5)
|
C1 (spiro)
|
pyrazolo[3,4-b]pyridine
Note: Cyclohexane variants show similar geometry but increased ring flexibility.
Properties
IUPAC Name |
6-oxo-1-propan-2-ylspiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclopentane]-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9(2)18-12-11(8-16-18)14(5-3-4-6-14)10(7-15)13(19)17-12/h8-10H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZXDDKXVHITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C3(CCCC3)C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and related case studies.
Chemical Structure
The compound features a complex structure incorporating a spirocyclic framework and a pyrazolo-pyridine moiety. Its molecular formula is C14H18N4O, and it is characterized by the presence of a carbonitrile functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-b]pyridine class. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 5.10 µM to 22.08 µM, with some derivatives outperforming established drugs like doxorubicin .
- HepG2 (Liver Cancer) : Similar trends were observed with IC50 values indicating potent activity against this cell line as well .
The mechanism of action appears to involve apoptosis induction through the caspase pathway and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Antioxidant Activity
Compounds structurally similar to 1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile have demonstrated antioxidant properties. Studies employing the TBARS assay have shown that certain modifications enhance antioxidant activity by reducing lipid peroxidation .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.10 | Apoptosis via caspase pathway |
| Anticancer | HepG2 | 6.19 | Cell cycle arrest |
| Antioxidant | N/A | EC50 not reported | Inhibition of lipid peroxidation |
Case Studies
- Cancer Cell Line Studies : A series of derivatives were tested against MCF-7 and HepG2 cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s spirocyclic architecture distinguishes it from non-spiro analogs. Key comparisons include:
Spectral and Physical Properties
- Target Compound : Predicted to exhibit distinct IR peaks for C≡N (~2237 cm⁻¹, based on analogs ) and carbonyl (C=O, ~1700 cm⁻¹). The spiro structure may cause unique splitting in NMR due to restricted rotation .
- PYRPCN : IR shows C≡N at 2188 cm⁻¹ and C=O at 1689 cm⁻¹. NMR reveals phenyl proton resonances at δ 7.57–7.09 ppm.
- 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile : Melting point >250°C; chloro and hydroxy groups increase polarity.
Q & A
Basic: What synthetic strategies are employed to construct the spiro pyrazolo[3,4-b]pyridine core in this compound?
The synthesis typically involves multi-step cyclocondensation reactions to form the spiro junction. For example:
- One-pot cyclization using ketones (e.g., cyclopentanone) and amines under acidic conditions (acetic acid) to form the spirocyclic framework .
- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes, leveraging formic acid derivatives as CO surrogates to assemble the heterocyclic system .
Key intermediates are characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm bond formation and functional groups .
Basic: How is the spirocyclic conformation validated experimentally?
The spiro structure is confirmed using:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles, confirming the perpendicular arrangement of the cyclopentane and pyrazolo-pyridine rings (e.g., C–N bond lengths ~1.34 Å and spiro C–C bonds ~1.54 Å) .
- 2D NMR (COSY, NOESY) : Correlates protons across the spiro junction to verify spatial proximity and restricted rotation .
Advanced: How can researchers optimize low yields during spiro ring formation?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing charged intermediates .
- Catalyst screening : Transition metals (e.g., Pd) or Brønsted acids (e.g., p-TsOH) can accelerate cyclization .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally sensitive intermediates .
Advanced: What computational approaches predict the compound’s binding affinity to biological targets?
- Molecular docking : Uses crystallographic data (e.g., PDB ID from related compounds) to model interactions with enzymes like kinases or GPCRs .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with bioactivity trends, guiding derivative design .
- DFT calculations : Predicts reactive sites (e.g., electrophilic carbon at C5' due to electron-withdrawing cyano group) for targeted modifications .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?
- Cross-validation : Combine HRMS (mass error < 2 ppm) with 2D NMR to distinguish isomeric byproducts .
- Dynamic NMR experiments : Probe temperature-dependent shifts to identify rotamers or tautomers causing signal splitting .
- Isotopic labeling : ¹⁵N or ¹³C labels clarify ambiguous assignments in crowded spectral regions .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis of the oxo and cyano groups via HPLC at pH 1–10 .
- Forced degradation assays : Expose to heat (40–60°C), light (UV), or oxidizing agents (H₂O₂) to identify degradation pathways .
- Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated oxidation of the isopropyl group .
Advanced: How can the compound’s solubility be improved without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at the 5'-carbonitrile position via nucleophilic substitution .
- Co-crystallization : Form salts with counterions (e.g., citrate) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: What strategies validate the compound’s mechanism of action in vitro?
- Kinase inhibition profiling : Screen against a panel of 100+ kinases using ATP-competitive assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deleted cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
